4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The azido group at the 4-position and the methyl group at the 6-position of the pyrrolo[2,3-b]pyridine ring system contribute to its unique chemical properties and reactivity.
Scientific Research Applications
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
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Medicinal Chemistry: : It is used as a building block for the synthesis of various biologically active compounds, including kinase inhibitors and anticancer agents .
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Chemical Biology: : The azido group allows for bioorthogonal labeling and click chemistry applications, enabling the study of biological processes in living cells .
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Material Science:
Mechanism of Action
While the exact mechanism of action for 4-Azaindole-6-methyl-7-azaindole is not specified, azaindoles in general have been recognized as privileged structures in biological process modulation . They have been used as kinase inhibitors, with the potential to be developed into multi-targeted kinase inhibitors .
Safety and Hazards
Future Directions
The azaindole scaffold, including 4-Azido-6-methyl-7-azaindole, continues to attract interest in the field of drug discovery . The development of synthetic techniques for the functionalization of azaindoles is an active area of research, with the aim of producing diversely substituted azaindoles for various therapeutic targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the following steps:
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Formation of the Pyrrolo[2,3-b]pyridine Core: : The pyrrolo[2,3-b]pyridine core can be synthesized through various methods, including cyclization reactions of appropriate precursors. One common method involves the cyclization of 2-bromo-5-iodopyridine with a suitable nucleophile .
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Introduction of the Azido Group: : The azido group can be introduced through nucleophilic substitution reactions. For example, the reaction of 4-chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine with sodium azide in an appropriate solvent can yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
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Substitution Reactions: : The azido group can participate in substitution reactions, where it can be replaced by other nucleophiles under suitable conditions .
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Reduction Reactions: : The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst .
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Cycloaddition Reactions: : The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles .
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group through nucleophilic substitution.
Hydrogen Gas and Catalyst: Used for the reduction of the azido group to an amine.
Alkyne Compounds: Used in cycloaddition reactions to form triazoles.
Major Products Formed
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: The parent compound without the azido and methyl groups.
4-azido-1H-pyrrolo[2,3-b]pyridine: Similar compound without the methyl group at the 6-position.
6-methyl-1H-pyrrolo[2,3-b]pyridine: Similar compound without the azido group at the 4-position.
Uniqueness
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of both the azido and methyl groups, which confer distinct chemical reactivity and biological activity. The azido group allows for bioorthogonal chemistry applications, while the methyl group can influence the compound’s binding affinity and selectivity for biological targets .
Properties
IUPAC Name |
4-azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5/c1-5-4-7(12-13-9)6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSAYEYAHWWVIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=N1)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901266737 | |
Record name | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190315-17-3 | |
Record name | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190315-17-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Azido-6-methyl-1H-pyrrolo[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901266737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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